

SYBR Green II: A Technical Guide to its Binding Properties with RNA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain renowned for its utility in the detection and quantification of RNA.[1][2][3][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth exploration of the binding properties of SYBR Green II with RNA, offering valuable insights for researchers and professionals in various scientific and drug development fields. The document details the dye's fluorescence characteristics, binding affinity, and specificity, and provides comprehensive experimental protocols for its application in RNA analysis.

Core Binding Properties and Fluorescence Characteristics

SYBR Green II exhibits a remarkable affinity for RNA, a characteristic that underpins its exceptional sensitivity as a fluorescent stain.[1][2][4][5] While not entirely selective for RNA, its quantum yield is significantly higher when bound to RNA compared to double-stranded DNA (dsDNA).[1][2][4] This preferential fluorescence enhancement with RNA is a key advantage, setting it apart from many other nucleic acid stains that show greater fluorescence with dsDNA. [1][5]



The fluorescence of SYBR Green II is intrinsically low, which minimizes background noise and eliminates the need for destaining steps in gel electrophoresis, thereby streamlining experimental workflows.[1][5] Furthermore, its fluorescence when complexed with RNA is not quenched by common denaturing agents such as urea and formaldehyde, allowing for robust staining in denaturing gel electrophoresis.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SYBR Green II's interaction with RNA.

Table 1: Spectral Properties of SYBR Green II-RNA Complex

Parameter	Wavelength (nm)
Maximum Excitation (Primary)	497[2][4][5]
Maximum Excitation (Secondary)	254[2][4][5]
Maximum Emission	520[2][4][5]

Table 2: Fluorescence Quantum Yield Comparison

Complex	Quantum Yield (Φ)	
SYBR Green II-RNA	~0.54[1][2][4][5]	
SYBR Green II-dsDNA	~0.36[1][2][4][5]	
Ethidium Bromide-RNA	~0.07[1][5]	

Table 3: Detection Sensitivity of SYBR Green II for RNA in Gels



Gel Type	Illumination	Detection Limit per Band
Non-denaturing Agarose/Polyacrylamide	254 nm epi-illumination	As low as 100 pg[1][3][12]
Non-denaturing Agarose/Polyacrylamide	300 nm transillumination	Approximately 500 pg[1][2][3] [5]
Denaturing Agarose- Formaldehyde/Polyacrylamide- Urea	254 nm epi-illumination	Approximately 1.0 ng[1][2][3] [5][12]
Denaturing Agarose- Formaldehyde/Polyacrylamide- Urea	300 nm transillumination	Approximately 4.0 ng[1][2][3] [5]

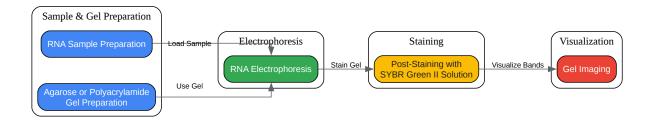
Binding Affinity:

While a precise dissociation constant (Kd) for the SYBR Green II-RNA interaction is not readily available in the public domain, it is consistently reported to have a higher binding affinity for RNA than ethidium bromide.[1][5] The fluorescence enhancement upon binding to RNA is also significantly greater, by well over an order of magnitude, compared to ethidium bromide.[1][5]

Experimental Protocols RNA Gel Electrophoresis and Staining Workflow

The following diagram illustrates the general workflow for RNA analysis using gel electrophoresis and SYBR Green II staining.





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General workflow for RNA gel electrophoresis and SYBR Green II staining.

Detailed Methodologies

1. Post-Staining Protocol for RNA Gels (Recommended for highest sensitivity)

This protocol is suitable for non-denaturing and denaturing agarose and polyacrylamide gels.

- Step 1: Gel Electrophoresis. Perform electrophoresis of RNA samples according to standard protocols for your specific application.
- Step 2: Prepare Staining Solution.
 - For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in an appropriate electrophoresis buffer (e.g., TBE).[2][3]
 - For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2][3]
 - Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as SYBR Green II is pH-sensitive.[2]
- Step 3: Staining.
 - Carefully place the gel in a clean container and add enough staining solution to completely submerge the gel.



- Agitate the gel gently at room temperature, protected from light.
- Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2] No destaining is required.[1][2][5]
- Step 4: Visualization.
 - Illuminate the stained gel using a UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.[1][2][3][5] 300 nm transillumination can also be used.[1][2][3][5]
 - The fluorescence emission of SYBR Green II-stained RNA is centered at 520 nm.[2][4][5]
 - Photograph the gel using a photographic filter designed for SYBR Green stains for optimal results. Orange-red filters used for ethidium bromide are not suitable.

2. Pre-Casting Protocol for Agarose Gels

This method involves adding SYBR Green II directly to the molten agarose before casting the gel. While convenient, it may not provide the same level of sensitivity as post-staining.

- Step 1: Prepare Agarose. Prepare molten agarose in your desired electrophoresis buffer.
- Step 2: Add SYBR Green II. Just before pouring the gel, add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.
- Step 3: Cast Gel and Run Electrophoresis. Pour the gel, allow it to solidify, and proceed with sample loading and electrophoresis as usual.
- Step 4: Visualization. Visualize the gel immediately after electrophoresis as described in the post-staining protocol.

Applications in Research and Drug Development

The superior sensitivity and favorable binding properties of SYBR Green II make it an invaluable tool in various molecular biology applications, including:



- RNA quantification and integrity analysis: Accurately assess the quantity and quality of RNA samples.
- Northern blot analysis: Stain gels prior to RNA transfer to a membrane.[1][7] The dye can be removed by including 0.1-0.3% SDS in the prehybridization and hybridization buffers.[2][7]
- Single-Strand Conformation Polymorphism (SSCP) analysis: The high sensitivity of SYBR
 Green II is beneficial for detecting conformational changes in single-stranded nucleic acids.
 [1][2]
- Viroid and multicopy cellular RNA detection: Facilitates the detection of low-abundance RNA species.[1][2]

Conclusion

SYBR Green II stands out as a premier fluorescent stain for RNA analysis due to its high sensitivity, significant fluorescence enhancement upon binding to RNA, and user-friendly staining protocols. Its unique properties, particularly its higher quantum yield with RNA compared to dsDNA, make it an indispensable reagent for researchers and drug development professionals who require reliable and sensitive detection of RNA in a variety of experimental contexts. While a precise dissociation constant remains to be widely reported, the collective evidence of its superior performance over traditional dyes like ethidium bromide solidifies its position as a gold-standard tool in molecular biology.

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